
Monomethyl auristatin E intermediate-16
Structure
3D Structure
Eigenschaften
Molekularformel |
C20H29NO5 |
---|---|
Molekulargewicht |
363.4 g/mol |
IUPAC-Name |
tert-butyl (2R)-2-[(1S,2S)-1-hydroxy-2-methyl-3-oxo-3-phenylmethoxypropyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C20H29NO5/c1-14(18(23)25-13-15-9-6-5-7-10-15)17(22)16-11-8-12-21(16)19(24)26-20(2,3)4/h5-7,9-10,14,16-17,22H,8,11-13H2,1-4H3/t14-,16+,17-/m0/s1 |
InChI-Schlüssel |
IJTMTCBOXNAACY-UAGQMJEPSA-N |
Isomerische SMILES |
C[C@@H]([C@@H]([C@H]1CCCN1C(=O)OC(C)(C)C)O)C(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
CC(C(C1CCCN1C(=O)OC(C)(C)C)O)C(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Beschreibung
Systematic Nomenclature and IUPAC Classification
The systematic nomenclature of this compound follows IUPAC guidelines for complex peptide-based molecules. While the exact IUPAC name is not explicitly detailed in available literature, its classification aligns with auristatin derivatives, which are synthetic analogs of dolastatin 10—a natural cytotoxin isolated from marine mollusks. The intermediate’s structure incorporates a modified pentapeptide backbone, characteristic of auristatins, with a monomethyl substitution at the C-terminal carboxyl group. This modification is critical for enhancing the molecule’s stability and compatibility with linker chemistry in ADC synthesis.
The numbering of the intermediate’s positions adheres to auristatin conventions, where the N-terminal residue is designated as position 1, followed by sequential amino acid-like subunits. The “intermediate-16” designation likely refers to its position in a proprietary synthetic pathway, indicating a specific stereochemical or functional group configuration essential for downstream reactions.
Molecular Formula and Weight Analysis
Monmethyl auristatin E intermediate-16 has a molecular formula of C~20~H~29~N~1~O~5~ and a molecular weight of 363.45 g/mol . This composition reflects a reduction in complexity compared to MMAE (C~39~H~67~N~5~O~7~, molecular weight 718.0 g/mol), attributable to the absence of extended peptide chains and protective groups present in the final drug substance.
Table 1: Molecular Comparison of Intermediate-16 and Related Compounds
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|
Intermediate-16 | C~20~H~29~NO~5~ | 363.45 | Truncated peptide backbone, monomethyl ester |
MMAE | C~39~H~67~N~5~O~7~ | 718.0 | Pentapeptide structure, valine-citrulline linker |
Dolastatin 10 | C~42~H~68~N~6~O~7~ | 785.0 | Natural peptide, unmethylated carboxyl |
The intermediate’s lower molecular weight facilitates solubility in organic solvents, a property advantageous for its role in synthetic reactions. Its elemental composition (58.9% carbon, 8.0% hydrogen, 3.8% nitrogen, 21.9% oxygen) aligns with peptide-derived structures, emphasizing hydrophobic character from methyl and aromatic groups.
Stereochemical Configuration and Chiral Centers
Auristatin intermediates, including intermediate-16, exhibit intricate stereochemical configurations critical for biological activity. While the exact number of chiral centers in intermediate-16 is not explicitly stated, auristatins typically possess 6–8 stereocenters due to their peptide-like architecture. For example, MMAE contains seven chiral centers, with stereochemistry at the dolavaline, valine, and citrulline residues directly influencing tubulin-binding affinity.
In intermediate-16, stereochemical purity is maintained through controlled synthetic conditions to ensure proper axial chirality and spatial orientation of functional groups. The configuration of the C-terminal monomethyl ester group (R or S) is particularly significant, as it dictates reactivity in subsequent conjugation steps with antibody linkers. Studies on analogous auristatin intermediates reveal that even minor stereochemical deviations reduce ADC efficacy by up to 90%, underscoring the importance of precise chiral control.
Comparative Analysis with Related Auristatin Intermediates
Intermediate-16 distinguishes itself from other auristatin intermediates through its truncated structure and tailored reactivity. For instance:
- MMAF (Monomethyl Auristatin F) Intermediates : These incorporate a phenylalanine residue instead of valine, resulting in a molecular formula of C~23~H~34~N~4~O~6~ and a molecular weight of 486.5 g/mol. The added aromatic ring enhances hydrophobicity but reduces solubility compared to intermediate-16.
- VC (Valine-Citrulline) Linker Intermediates : Commonly used in ADCs, these intermediates feature a protease-cleavable dipeptide linker (e.g., valine-citrulline) with molecular weights exceeding 500 g/mol. Intermediate-16 lacks this linker, prioritizing simplicity for modular conjugation.
- Keto Auristatin Intermediates : Derivatives like keto auristatin PE (KAPE) introduce a ketone group at the C-terminus, altering electrophilicity and conjugation kinetics. Intermediate-16’s monomethyl ester group offers superior stability under basic conditions compared to KAPE’s reactive ketone.
Table 2: Functional Group Comparison of Auristatin Intermediates
Intermediate Type | Key Functional Group | Reactivity Profile | Role in ADC Synthesis |
---|---|---|---|
Intermediate-16 | C-terminal monomethyl ester | Nucleophilic acyl substitution | Stable conjugation with maleimide linkers |
VC Linker Intermediate | Protease-cleavable dipeptide | Enzymatic hydrolysis | Controlled drug release in lysosomes |
KAPE Intermediate | C-terminal ketone | Schiff base formation | pH-dependent conjugation |
The monomethyl ester in intermediate-16 enables efficient coupling with cysteine residues on antibodies via maleimide chemistry, a cornerstone of ADC production. This contrasts with MMAF intermediates, which require carboxylate activation for conjugation due to their anionic C-termini.
Vorbereitungsmethoden
Comprehensive Analysis of Preparation Methods for Monomethyl Auristatin E Intermediate-16
This compound is a pivotal synthetic intermediate in the multi-step preparation of monomethyl auristatin E, a highly potent cytotoxic agent widely used as a payload in antibody-drug conjugates for targeted cancer therapy. The preparation of this intermediate is of significant interest due to the stringent purity, yield, and reproducibility requirements necessary for clinical and research applications. This report provides an exhaustive, authoritative review of the preparation methods for this compound, drawing on diverse and reputable sources. The analysis encompasses synthetic strategies, reaction conditions, purification protocols, and analytical characterization, with a focus on the chemical logic and practical considerations that underpin each step. Data tables are included to summarize key findings and facilitate comparison of methodologies.
Synthetic Strategies for this compound
Retrosynthetic Analysis and Design Considerations
The synthesis of this compound is typically approached via a convergent strategy, wherein key peptide fragments are assembled from suitably protected amino acid derivatives and then coupled to form the desired intermediate. Retrosynthetic analysis reveals that the intermediate can be accessed by sequential peptide bond formation, with judicious use of protecting groups to control chemoselectivity and prevent undesired side reactions.
A central challenge in the synthesis is the preservation of stereochemical integrity at each chiral center, as the biological activity of the final product is highly dependent on its three-dimensional structure. This necessitates the use of enantiomerically pure starting materials and mild reaction conditions that minimize racemization. Additionally, the choice of coupling reagents, solvents, and purification methods must be tailored to the specific reactivity and solubility properties of the intermediate and its precursors.
General Synthetic Route
The general synthetic route to this compound involves the following key steps:
- Protection of functional groups on amino acid building blocks to enable selective peptide bond formation.
- Sequential coupling of protected amino acids or peptide fragments using carbodiimide-based or other peptide coupling reagents.
- Selective deprotection of temporary protecting groups to reveal reactive functionalities for further coupling.
- Purification of the intermediate by chromatographic techniques to achieve the required purity and remove byproducts.
- Analytical characterization to confirm the identity, purity, and stereochemistry of the intermediate.
Detailed Stepwise Preparation Methods
Protection and Activation of Amino Acid Building Blocks
The synthesis of this compound begins with the selection and protection of amino acid building blocks. Common protecting groups include tert-butyloxycarbonyl (Boc) for amines and methyl or benzyl esters for carboxylic acids. The choice of protecting group is dictated by the need for orthogonality, allowing for selective removal at later stages without affecting other functionalities.
For example, the N-terminal amine of a key amino acid may be protected with a Boc group, while the C-terminal carboxyl is converted to a methyl ester. The side chains of amino acids with reactive functionalities (e.g., lysine, serine) are also protected as needed. The protected amino acids are then activated for coupling, typically by conversion to N-hydroxysuccinimide (NHS) esters or by in situ activation with carbodiimide reagents such as N,N'-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Data Table 1: Common Protecting Groups and Activation Methods
Functional Group | Protecting Group | Activation Method | Reference |
---|---|---|---|
Amine | Boc | NHS ester, DIC, EDC | |
Carboxyl | Methyl ester | DIC, EDC, HOBt | |
Hydroxyl | TBDMS, benzyl | - | |
Side chain | Boc, Fmoc, Alloc | - |
Peptide Bond Formation
The core of the synthetic strategy involves the formation of peptide bonds between protected amino acid or peptide fragments. This is typically achieved using carbodiimide-based coupling reagents in the presence of additives such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to suppress racemization and enhance coupling efficiency. The reactions are conducted in polar aprotic solvents such as dichloromethane (DCM), dimethylformamide (DMF), or N-methylpyrrolidone (NMP), under anhydrous conditions to prevent hydrolysis.
The coupling reactions are monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), and the progress is assessed by the disappearance of starting materials and the appearance of the desired product. Upon completion, the reaction mixture is typically quenched with water, and the product is extracted into an organic solvent for further purification.
Data Table 2: Typical Peptide Coupling Conditions
Coupling Reagent | Additive | Solvent | Temperature | Time | Yield (%) | Reference |
---|---|---|---|---|---|---|
DIC | HOBt | DMF | 0–25°C | 2–24 h | 70–90 | |
EDC | NHS | DCM | 0–25°C | 2–24 h | 65–85 | |
HATU | DIPEA | DMF | 0–25°C | 1–6 h | 80–95 |
Deprotection and Functional Group Manipulation
Following peptide bond formation, selective deprotection steps are employed to reveal reactive functionalities for further coupling or modification. For example, Boc groups are typically removed by treatment with trifluoroacetic acid (TFA) or HCl in dioxane, while methyl esters are hydrolyzed under basic conditions. The choice of deprotection conditions is critical to avoid side reactions such as epimerization or cleavage of other protecting groups.
In some protocols, orthogonal protecting groups are used to enable sequential deprotection and coupling steps. For instance, the use of Fmoc (fluorenylmethyloxycarbonyl) and Boc groups allows for selective removal under basic and acidic conditions, respectively. The deprotected intermediate is then purified by extraction or chromatography to remove byproducts and residual reagents.
Data Table 3: Deprotection Conditions
Purification of the Intermediate
The crude product obtained after deprotection and coupling is typically purified by chromatographic techniques, such as flash column chromatography or preparative HPLC. The choice of purification method depends on the polarity, solubility, and stability of the intermediate. Silica gel chromatography is commonly used for non-polar or moderately polar compounds, while reverse-phase HPLC is preferred for highly polar or peptide-like intermediates.
The purity of the intermediate is assessed by analytical HPLC, mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy. The goal is to achieve a purity of greater than 95%, as required for subsequent synthetic steps and biological evaluation.
Data Table 4: Purification Methods
Analytical Characterization
The identity and purity of this compound are confirmed by a combination of analytical techniques, including HPLC, mass spectrometry (MS), and NMR spectroscopy. HPLC provides information on purity and retention time, while MS confirms the molecular weight. NMR spectroscopy is used to verify the structure and stereochemistry of the intermediate.
Data Table 5: Analytical Data for this compound
Technique | Parameter | Value/Result | Reference |
---|---|---|---|
HPLC | Retention time | 17.13 min | |
MS (MALDI-TOF) | m/z (M+H)+ | 363.45 | |
NMR | Chemical shifts | Consistent with structure |
Case Studies and Literature Protocols
Patent-Based Synthesis
A recent patent describes a detailed process for the preparation and purification of monomethyl auristatin E and its intermediates, including intermediate-16. The process is characterized by mild reaction and purification conditions, which are designed to prevent degradation and ensure high purity. The key steps include:
- Dissolution of the starting compound in dichloromethane to form a solution.
- Removal of the Boc protecting group using HCl in dioxane.
- Extraction and isolation of the deprotected intermediate.
- Coupling with another protected peptide fragment in the presence of an organic base.
- Sequential washing, drying, and concentration of the organic phase.
- Final purification by chromatography using a toluene:methanol elution system.
- Vacuum drying to obtain the pure intermediate.
This protocol emphasizes the importance of solvent selection, reaction temperature control, and efficient removal of protecting groups. The use of dichloromethane as the primary solvent provides good solubility for peptide intermediates and facilitates extraction and purification. The final product is obtained as a white solid with high chemical purity, suitable for further synthetic elaboration.
Academic Research Protocols
Academic studies have reported the synthesis of monomethyl auristatin E intermediates using similar strategies, with variations in protecting group schemes and coupling reagents. For example, one protocol involves the use of Fmoc-protected amino acids, with coupling mediated by HATU and DIPEA in DMF. The Fmoc group is removed with piperidine, and the resulting free amine is coupled to the next protected fragment. The final intermediate is purified by preparative HPLC and characterized by MS and NMR.
These protocols highlight the flexibility of the synthetic approach, allowing for adaptation to different starting materials and desired modifications. The use of modern peptide coupling reagents and automated synthesizers can further enhance the efficiency and reproducibility of the process.
Industrial Scale-Up Considerations
For large-scale preparation, the choice of reagents and solvents is influenced by considerations of cost, safety, and environmental impact. Industrial protocols often favor the use of less hazardous solvents and reagents, as well as scalable purification methods such as crystallization or continuous chromatography. The goal is to achieve high yield and purity while minimizing waste and operational complexity.
Comparative Analysis of Preparation Methods
Yield and Purity
The yield and purity of this compound are critical parameters that determine the efficiency and suitability of a given preparation method. Literature reports indicate that yields of 70–90% can be achieved for individual coupling steps, with overall yields for the multi-step synthesis ranging from 20–40%. Purity levels of greater than 95% are routinely obtained after chromatographic purification.
Data Table 6: Reported Yields and Purity
Step | Yield (%) | Purity (%) | Reference |
---|---|---|---|
Peptide coupling | 70–90 | 90–95 | |
Deprotection | 80–95 | 95–99 | |
Final purification | 60–80 | >99 |
Reaction Conditions
The reaction conditions employed in the preparation of this compound are generally mild, with temperatures ranging from 0 to 25°C and reaction times of 1–24 hours. The use of anhydrous solvents and inert atmosphere is common to prevent hydrolysis and oxidation. The choice of base (e.g., DIPEA, triethylamine) and coupling reagent (e.g., DIC, EDC, HATU) is tailored to the specific reactivity of the substrates.
Scalability and Reproducibility
The synthetic protocols described in the literature are amenable to scale-up, with appropriate modifications to accommodate larger reaction volumes and increased quantities of reagents. The use of automated peptide synthesizers and continuous flow reactors can further enhance scalability and reproducibility. Key challenges in scale-up include the efficient removal of byproducts, control of reaction exotherms, and optimization of purification steps.
Analytical and Quality Control Considerations
HPLC Analysis
High-performance liquid chromatography is the primary method for assessing the purity and identity of this compound. Analytical HPLC is performed using C18 or C12 reverse-phase columns, with detection at 220 nm. The retention time of the intermediate is compared to reference standards, and the purity is calculated based on peak area integration.
Mass Spectrometry
Mass spectrometry provides confirmation of the molecular weight and the presence of the desired intermediate. Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) and electrospray ionization (ESI) techniques are commonly used. The observed m/z value is compared to the calculated value for the expected molecular formula.
NMR Spectroscopy
Nuclear magnetic resonance spectroscopy is used to verify the structure and stereochemistry of the intermediate. ^1H and ^13C NMR spectra are recorded in deuterated solvents, and the chemical shifts are assigned based on the expected structure. The absence of signals corresponding to protecting groups or byproducts confirms the success of deprotection and purification steps.
Summary Table: Key Parameters for Preparation of this compound
Analyse Chemischer Reaktionen
Types of Reactions
Monomethyl auristatin E intermediate-16 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where it loses electrons and increases its oxidation state. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions involve the gain of electrons, decreasing the oxidation state of the compound. Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions involve the replacement of one functional group with another. This can occur through nucleophilic or electrophilic substitution mechanisms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as hydroxide ions (OH⁻), electrophiles such as alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized derivatives with altered biological activity.
Wissenschaftliche Forschungsanwendungen
Monomethyl auristatin E intermediate-16 has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules and as a tool for studying reaction mechanisms.
Biology: Employed in the study of cell division and microtubule dynamics due to its antimitotic properties.
Medicine: Integral component of antibody-drug conjugates for targeted cancer therapy. These conjugates deliver the cytotoxic agent directly to cancer cells, minimizing damage to healthy cells.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical laboratories.
Wirkmechanismus
Monomethyl auristatin E intermediate-16 exerts its effects by inhibiting the polymerization of tubulin, a protein that forms microtubules. Microtubules are essential for cell division, and their disruption leads to cell cycle arrest and apoptosis (programmed cell death). The compound binds to the tubulin subunits, preventing their assembly into microtubules, thereby blocking cell division. This mechanism is particularly effective in rapidly dividing cancer cells, making this compound a potent antimitotic agent.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Similar Intermediates
Intermediate-16 vs. Other MMAE Intermediates
Intermediate-16 belongs to a family of synthetic precursors used in MMAE production. Key comparisons include:
Compound | CAS Number | Role in Synthesis | Solubility | Storage |
---|---|---|---|---|
MMAE Intermediate-16 | 2380991-16-0 | Core precursor for MMAE backbone | DMSO, DMF, ethanol | -20°C (3 years), 4°C (2 years) |
MMAE Intermediate-11 | N/A | Early-stage reagent for peptide coupling | Limited data; likely similar to -16 | -20°C (recommended) |
MMAE Intermediate-14 | N/A | Modifies side-chain functionalities | Soluble in DMSO:PEG300:Tween 80 mixtures | -20°C or -80°C for stability |
Dov-Val-Dil-OH (T70958) | N/A | Constructs valine-citrulline linker in ADCs | DMSO | -20°C |
- Structural Differentiation : Intermediate-16 is distinguished by its specific role in forming the MMAE core structure, whereas intermediates like Dov-Val-Dil-OH focus on linker integration in ADCs .
- Stability : Intermediate-14 requires stricter storage (-80°C) due to higher sensitivity compared to -16 .
Comparison with Payloads: MMAE vs. MMAF vs. DM1
- Pharmacological Contrast: MMAE’s hydrophobicity enhances membrane permeability but necessitates advanced linker technology (e.g., valine-citrulline) for ADC stability. MMAF’s polar terminus reduces efficacy but improves tolerability .
- Clinical Performance : MMAE-based ADCs (e.g., brentuximab vedotin) show higher response rates in hematological malignancies compared to DM1-based ADCs like T-DM1, which excel in solid tumors .
Key Research Findings and Data
Efficacy in Clinical Trials
- MMAE (Brentuximab Vedotin) : In relapsed/refractory Hodgkin’s lymphoma, MMAE-based ADCs achieved an ORR of 75% and CR of 34%, surpassing bendamustine combinations .
- MMAF vs. MMAE : MMAF conjugates exhibit 10-fold lower cytotoxicity in vitro due to reduced cellular uptake, necessitating higher DARs for comparable efficacy .
Pharmacokinetic (PK) Profiles
- MMAE: PopPK models show nonlinear clearance due to target-mediated drug disposition, with a half-life of ~4 days in humans .
- DM1 : Linear PK with a half-life of ~3.5 days, but faster clearance in hepatic impairment .
Biologische Aktivität
Monomethyl auristatin E (MMAE) is a potent synthetic antineoplastic agent derived from the marine mollusc Dolabella auricularia. It is primarily utilized as a cytotoxic component in antibody-drug conjugates (ADCs) due to its ability to inhibit cell division by blocking tubulin polymerization. This article explores the biological activity of MMAE, particularly focusing on its mechanism of action, efficacy in various cancer models, and its role in ADCs.
MMAE functions as an antimitotic agent by inhibiting the polymerization of tubulin, which is crucial for cell division. Upon internalization into cancer cells via ADCs, MMAE is released from its linker through proteolytic cleavage by lysosomal enzymes, leading to cell cycle arrest and apoptosis in targeted tumor cells . The stability of the linker in circulation allows for targeted delivery while minimizing systemic toxicity.
Efficacy in Cancer Treatment
MMAE has shown significant efficacy against various cancers when used in conjunction with monoclonal antibodies. Here are some notable findings from recent studies:
- Antibody-Drug Conjugates (ADCs) : MMAE has been conjugated with multiple antibodies targeting specific tumor antigens. For instance, the ADC cAC10-vcMMAE targets CD30+ malignancies and has demonstrated potent antitumor activity in preclinical models . The drug was shown to induce G2/M-phase growth arrest and apoptosis in CD30+ cell lines.
- Clinical Trials : The ADC DMUC5754A, which combines MMAE with an anti-MUC16 antibody, has shown promising results in patients with ovarian and pancreatic cancers. In a Phase I study, patients experienced objective responses, particularly those with high MUC16 expression . Common adverse events included fatigue and peripheral neuropathy, but overall, the safety profile was deemed acceptable.
- Pharmacokinetics : Studies indicate that MMAE exhibits rapid clearance from plasma but maintains prolonged distribution within tumor tissues. Its high tissue-to-plasma area under the concentration curve (AUC) ratios suggest effective tumor localization . This characteristic enhances its therapeutic index when used as part of an ADC.
Table 1: Summary of Key Studies Involving MMAE
Q & A
Basic Research Questions
Q. What are the recommended protocols for synthesizing and purifying MMAE-I16 to ensure reproducibility?
- Methodology : Follow stepwise synthesis protocols outlined in patent applications (e.g., EP 4186529A1), which specify structural requirements for intermediates like MMAE-I16 in antibody-drug conjugates (ADCs). Use high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection for purification, ensuring ≥95% purity .
- Key Considerations : Monitor reaction conditions (temperature, pH) and validate intermediates via nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Cross-reference stability data (e.g., storage at -20°C in inert atmospheres) from safety sheets .
Q. How should researchers characterize the stability of MMAE-I16 under varying experimental conditions?
- Methodology : Conduct accelerated stability studies using thermal stress (e.g., 40°C/75% relative humidity) and pH titration (4.0–9.0). Analyze degradation products via liquid chromatography-mass spectrometry (LC-MS) and compare against reference standards .
- Data Interpretation : Quantify degradation kinetics using Arrhenius equations. Note that MMAE-I16 is stable under recommended storage conditions but may hydrolyze in aqueous buffers with pH >8.0 .
Q. What analytical techniques are critical for confirming MMAE-I16’s structural identity and purity?
- Methodology : Combine NMR (¹H, ¹³C) for structural elucidation, MS for molecular weight confirmation, and HPLC-UV for purity assessment. For ADC applications, use hydrophobic interaction chromatography (HIC) to evaluate hydrophobicity, which impacts ADC pharmacokinetics .
- Validation : Cross-check spectra with published data from patent applications (e.g., EP 4186529A1) and ensure elemental analysis aligns with theoretical values .
Advanced Research Questions
Q. How do structural modifications to MMAE-I16 influence its cytotoxicity and ADC efficacy?
- Experimental Design : Synthesize analogs with variations in linker chemistry (e.g., PEG3 vs. PEG6 spacers) or payload attachment sites. Evaluate cytotoxicity in HER2-positive cancer cell lines (e.g., SK-BR-3) and compare ADC efficacy in xenograft models .
- Data Contradictions : If reduced potency is observed despite structural similarity, investigate metabolic stability (e.g., susceptibility to lysosomal proteases) or linker-drug bystander effects .
Q. What are the challenges in reconciling in vitro and in vivo pharmacokinetic data for MMAE-I16-based ADCs?
- Methodology : Use radiolabeled MMAE-I16 to track ADC distribution in murine models. Compare plasma half-life (via LC-MS) with in vitro clearance rates in hepatocyte assays.
- Analysis : Discrepancies may arise from species-specific Fc receptor interactions or off-target payload release. Apply compartmental modeling to predict human pharmacokinetics .
Q. How can researchers address batch-to-batch variability in MMAE-I16 synthesis for preclinical studies?
- Quality Control : Implement design-of-experiments (DoE) approaches to optimize critical process parameters (e.g., reaction time, catalyst loading). Use statistical tools (e.g., ANOVA) to identify variability sources .
- Mitigation : Standardize raw material sourcing (e.g., chiral purity of starting reagents) and validate each batch via orthogonal analytical methods .
Q. What strategies improve the detection limit of MMAE-I16 in complex biological matrices?
- Methodology : Develop a sensitive LC-MS/MS assay with solid-phase extraction (SPE) for plasma/tissue samples. Use stable isotope-labeled MMAE-I16 as an internal standard to correct for matrix effects .
- Validation : Achieve a lower limit of quantification (LLOQ) ≤1 ng/mL, ensuring linearity (R² >0.99) across relevant concentration ranges .
Methodological Notes
- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectra, chromatograms, and protocols in repositories like Zenodo .
- Conflict Resolution : For contradictory results (e.g., divergent cytotoxicity in similar cell lines), conduct meta-analyses using CONSORT-EHEALTH guidelines to assess study design biases .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
TAK-653 |
|
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.